molecular formula C5H11NO B1365898 Pivalaldehyde oxime CAS No. 637-91-2

Pivalaldehyde oxime

Cat. No.: B1365898
CAS No.: 637-91-2
M. Wt: 101.15 g/mol
InChI Key: OEFVJAZWSLPDEP-GQCTYLIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivalaldehyde oxime can be synthesized through the reaction of pivalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature. The mixture is stirred for a couple of hours, and the product is isolated by extraction and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis but scaled up. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Pivalaldehyde oxime undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted oximes depending on the nucleophile used.

Scientific Research Applications

Pivalaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of pivalaldehyde oxime involves its ability to form stable complexes with various metal ions and enzymes. In the case of acetylcholinesterase reactivation, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in counteracting the effects of organophosphate poisoning.

Comparison with Similar Compounds

  • Acetaldehyde oxime
  • Benzaldehyde oxime
  • Cyclohexanone oxime

Comparison: Pivalaldehyde oxime is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity compared to other oximes. This steric effect can affect the compound’s ability to form complexes and participate in certain reactions, making it distinct from simpler oximes like acetaldehyde oxime or benzaldehyde oxime .

Properties

IUPAC Name

(NE)-N-(2,2-dimethylpropylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFVJAZWSLPDEP-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-91-2
Record name Propanal, 2,2-dimethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pivalaldehyde oxime
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